Chlorhydrate d'acétyl-L-carnitine

Vue d'ensemble

Description

Acetyl-L-carnitine (ALC) is a compound that has a significant role in energy metabolism within the body. It is known for its neuroprotective properties and its ability to transport acetyl groups across mitochondrial membranes, which is crucial for the β-oxidation of fatty acids. ALC also modulates brain neurotransmitters and has been studied for its potential benefits in conditions such as depressive disorders, Alzheimer's disease, and chronic pain .

Synthesis Analysis

ALC is synthesized in the liver and kidneys from the amino acids lysine and methionine. It is involved in lipid metabolism by facilitating the transport of long-chain fatty acids into the mitochondria as acylcarnitine esters. Additionally, ALC can act as a shuttle for acetyl groups, playing a key role in glucose metabolism .

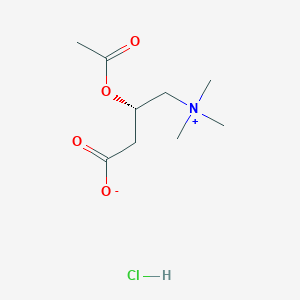

Molecular Structure Analysis

The molecular structure of ALC comprises carnitine and an acetyl moiety. The carnitine component is essential for the transport of fatty acids, while the acetyl part can be utilized to maintain acetyl-CoA levels, which are vital for numerous metabolic processes .

Chemical Reactions Analysis

ALC participates in various biochemical pathways. It can enter the tricarboxylic acid cycle in the liver, contributing to the synthesis of ketone bodies and cholesterol. The acetyl moiety from ALC can be incorporated into the carbon skeletons of different molecules, indicating its involvement in both mitochondrial and extramitochondrial metabolic processes .

Physical and Chemical Properties Analysis

ALC's physical and chemical properties allow it to cross the inner mitochondrial membrane, which is crucial for its role in fatty acid metabolism. Its ability to donate acetyl groups also makes it important for maintaining cellular energy levels and for participating in the synthesis of macromolecules .

Analysis of Relevant Papers

Entry of Acetyl-L-carnitine in Liver Metabolic Pathways : This study used 13C NMR spectroscopy to investigate how ALC is utilized in the liver of rats. It was found that ALC enters biosynthetic pathways, contributing to the synthesis of cholesterol and ketone bodies, and is involved in the mitochondrial acetylCoA pool associated with the tricarboxylic acid cycle .

Acetyl-L-carnitine's Role in Lipogenesis : The research explored the contribution of ALC to lipogenic pathways in different cell models. It was found that ALC was less effective than acetate as a precursor for de novo lipogenesis but could contribute to lipid synthesis by bypassing citrate and utilizing cytosolic acetyl-CoA .

Neuroprotective Effects of ALC : ALC has been shown to increase dopamine and serotonin output in the brain and protect against acute stress exposure. It also appears to modulate neuronal plasticity and protect against oxidative stress, which may be beneficial in neurodegenerative diseases .

ALC in Chronic Pain and Neurological Disorders : ALC has been found to have analgesic activity in chronic inflammatory and neuropathic pain models. It modulates neurotransmitters and neurotrophic factors, which may explain its therapeutic potential in chronic pain conditions .

ALC's Impact on Gene Expression : Treatment with ALC modulates the expression of genes involved in neuronal ceroid lipofuscinosis, a group of neurodegenerative disorders. This suggests that ALC may have a role in rebalancing disorders that affect pH homeostasis and vesicle acidification .

Therapeutic Properties in Alzheimer's Disease and Depression : ALC has been reported to have beneficial effects in major depressive disorders and Alzheimer's disease. It may act by modifying the structure and function of cellular macromolecules and influencing synaptic transmission .

ALC's Role in Type 2 Diabetes : ALC improves insulin-mediated glucose disposal in type 2 diabetes patients. It may regulate acetyl and acyl cellular trafficking and control the synthesis of key metabolic enzymes .

Combination Therapy in Alzheimer's Disease : ALC in combination with acetylcholinesterase inhibitors may be a useful therapeutic option for Alzheimer's disease patients who do not respond to monotherapy. It may enhance cognitive functions and behavioral symptoms .

Mechanisms of Ischemic Neuroprotection : ALC is neuroprotective in cerebral ischemia models. It may reduce oxidative stress, inhibit excitotoxicity, and have a neurotrophic effect, which could be important in both acute brain injury and chronic neurodegenerative disorders .

Applications De Recherche Scientifique

Nutrition sportive

La L-carnitine (LC) est utilisée comme complément alimentaire par les athlètes récréatifs, compétitifs et hautement entraînés . Une supplémentation prolongée en LC, en association avec des glucides (CHO), a effectivement augmenté la teneur totale en carnitine dans les muscles squelettiques . Cela pourrait potentiellement améliorer les performances physiques.

Vieillissement et fonction cognitive

Vingt-quatre semaines de supplémentation en LC ont considérablement augmenté la masse musculaire, amélioré la tolérance à l'effort physique et la fonction cognitive chez les centenaires . Cela suggère que la LC pourrait jouer un rôle dans la promotion d'un vieillissement sain et le maintien de la fonction cognitive chez les personnes âgées.

Modifications métaboliques

La supplémentation en LC s'est avérée affecter le métabolisme. Par exemple, les personnes atteintes de prédiabète ont constaté une certaine amélioration de leur glycémie après avoir pris de l'acétyl-L-carnitine (ALC) pendant 2 mois .

Traitement de l'alcoolisme

La recherche a révélé que l'ALC peut aider à réduire les envies chez les personnes alcooliques . Cela suggère qu'il pourrait potentiellement être utilisé dans le cadre de stratégies de traitement de l'alcoolisme.

Traitement de la dépression

Le traitement par ALC s'est avéré réduire les symptômes de dépression chez les personnes âgées . Cela indique un rôle potentiel de l'ALC dans la gestion des symptômes dépressifs.

Chimie analytique

Le chlorhydrate d'o-acétyl-L-carnitine peut être utilisé comme étalon de référence analytique pour la détermination de l'analyte dans les échantillons biologiques par la technique de chromatographie liquide d'interaction hydrophile-spectrométrie de masse en tandem (HILIC-MS/MS) .

Traitement du sepsis

La supplémentation en L-carnitine s'est avérée atténuer l'inflammation, améliorer la défense antioxydante, réduire la mortalité et améliorer certains résultats cliniques chez les patients gravement malades atteints de sepsis .

Maladie d'Alzheimer

Plusieurs études montrent des améliorations ou des ralentissements du déclin des capacités mentales chez les personnes atteintes de la maladie d'Alzheimer qui ont pris de l'ALC . Cela suggère un rôle thérapeutique potentiel de l'ALC dans la gestion de la maladie d'Alzheimer.

Mécanisme D'action

- ALC assists in transporting long-chain fatty acids into the mitochondrial matrix, allowing them to be oxidized for energy production .

- Additionally, ALC scavenges excessive free radicals, maintaining mitochondrial function and reducing oxidative stress .

- Clinically, ALC is investigated for various conditions, including neuropathy, depression, and dementia .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Safety and Hazards

Acetyl-L-carnitine is likely safe for most people. It can cause some side effects including stomach upset, nausea, vomiting, dry mouth, headache, and restlessness . It can also cause a “fishy” odor of the urine, breath, and sweat . Avoid breathing mist, gas or vapours . Avoid contacting with skin and eye. Use personal protective equipment .

Orientations Futures

Boosting mitochondrial metabolism might be a potential therapeutic strategy to induce antidepressant effects . Acetyl-L-carnitine exhibits antidepressant, neuroprotective, analgesic, and antinociceptive activities . It may also help to control sugar level for the individuals with type 2 diabetes and also helps the male in sperm function .

Propriétés

IUPAC Name |

[(2R)-2-acetyloxy-3-carboxypropyl]-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4.ClH/c1-7(11)14-8(5-9(12)13)6-10(2,3)4;/h8H,5-6H2,1-4H3;1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JATPLOXBFFRHDN-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56320707 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

5080-50-2 | |

| Record name | Acetyl L-carnitine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5080-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetylcarnitine L-form hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005080502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetyl-L-carnitine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747431 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanaminium, 2-(acetyloxy)-3-carboxy-N,N,N-trimethyl-, chloride (1:1), (2R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.119 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3R)-3-acetyloxy-4-(trimethylazaniumyl)butanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVACECARNINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NDW10MX58T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

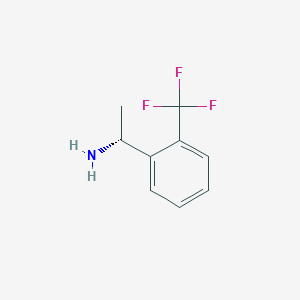

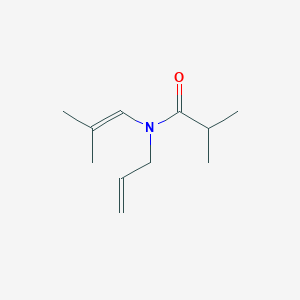

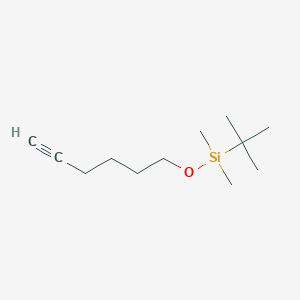

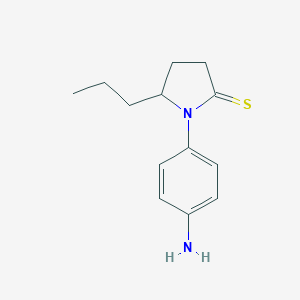

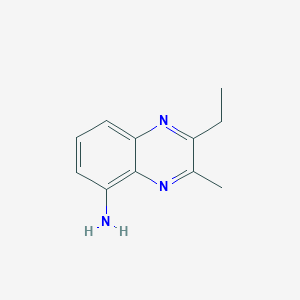

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-cyclopropyl-6-fluoro-7-[(1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B144641.png)